

synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol experimental protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Cat. No.: B1352563

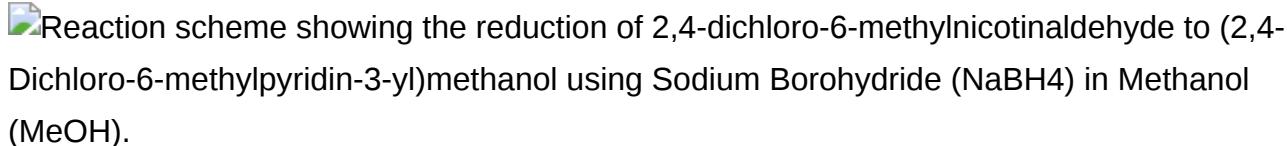
[Get Quote](#)

Application Notes: Synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Introduction **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** is a substituted pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry.^[1] Its dichlorinated and functionalized pyridine core makes it a key intermediate for creating more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of a hydroxymethyl group provides a reactive handle for various chemical transformations, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

This document outlines a detailed experimental protocol for the synthesis of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** via the reduction of its corresponding aldehyde, 2,4-dichloro-6-methylnicotinaldehyde. The described method utilizes sodium borohydride, a common and selective reducing agent, providing a reliable pathway for researchers in drug discovery and chemical development.

Physicochemical Properties


The key properties of the target compound are summarized below.

Property	Value	Reference
CAS Number	374800-25-6	[1]
Molecular Formula	C ₇ H ₇ Cl ₂ NO	[1] [2]
Molecular Weight	192.04 g/mol	[1]
Synonyms	2,4-Dichloro-6-methyl-3-pyridinemethanol	[1]

Experimental Protocol: Reduction of 2,4-dichloro-6-methylnicotinaldehyde

This protocol details the synthesis of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** by the chemical reduction of 2,4-dichloro-6-methylnicotinaldehyde.

Reaction Scheme:

Reaction scheme showing the reduction of 2,4-dichloro-6-methylnicotinaldehyde to (2,4-Dichloro-6-methylpyridin-3-yl)methanol using Sodium Borohydride (NaBH₄) in Methanol (MeOH).

Figure 1. Synthesis of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol**.

Materials and Reagents

The following table lists the necessary reagents for the synthesis.

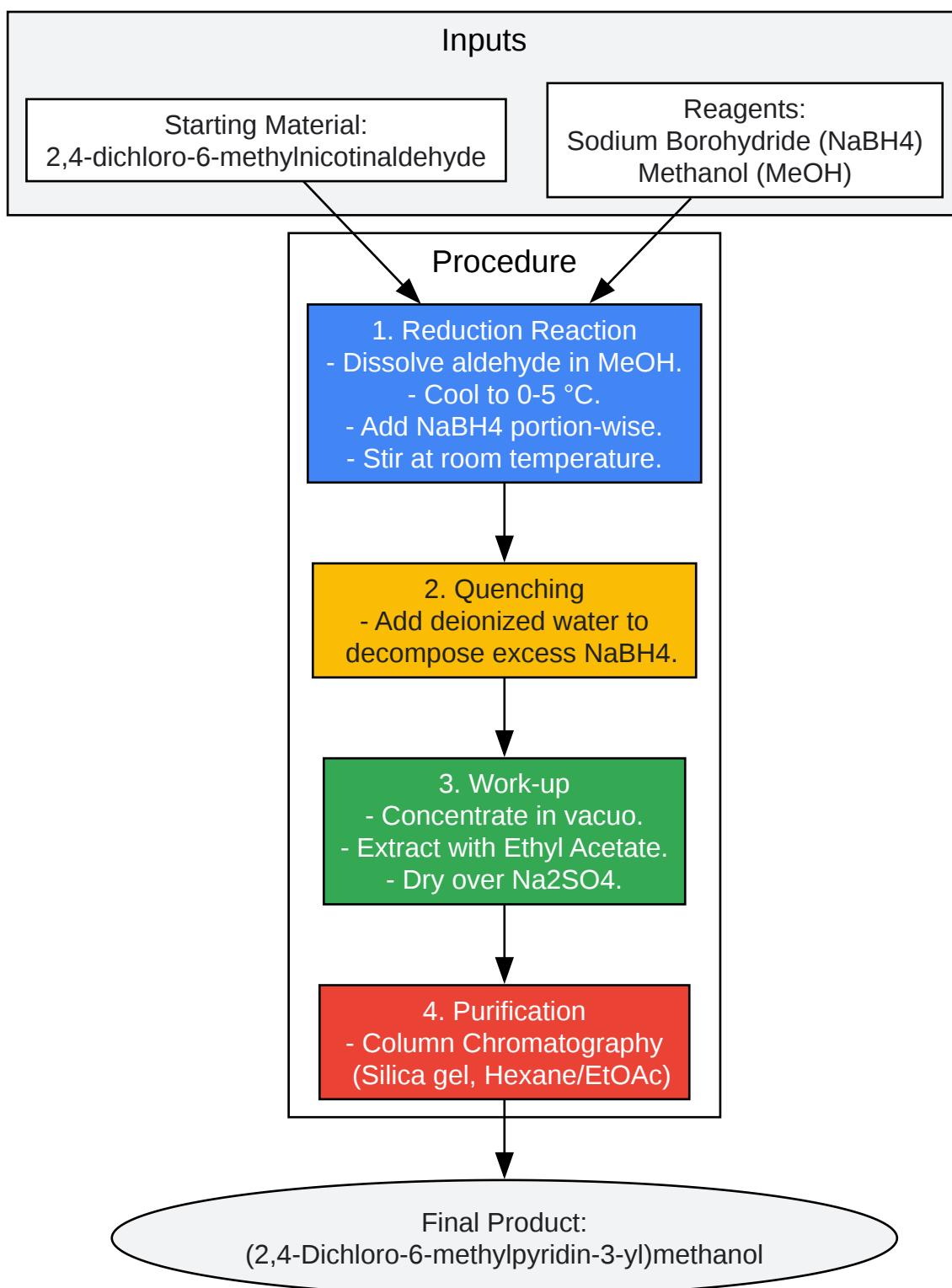
Reagent	CAS Number	Molecular Formula	Molar Mass (g/mol)
2,4-dichloro-6-methylnicotinaldehyde	134346-08-4	C ₇ H ₅ Cl ₂ NO	190.03
Sodium borohydride (NaBH ₄)	16940-66-2	BH ₄ Na	37.83
Methanol (MeOH)	67-56-1	CH ₄ O	32.04
Ethyl acetate (EtOAc)	141-78-6	C ₄ H ₈ O ₂	88.11
Deionized Water (H ₂ O)	7732-18-5	H ₂ O	18.02
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	7757-82-6	Na ₂ SO ₄	142.04
Silica Gel (for chromatography)	7631-86-9	SiO ₂	60.08

Suggested Reagent Quantities

Reagent	Molar Mass (g/mol)	Amount	Moles (mmol)	Molar Equiv.
2,4-dichloro-6-methylnicotinaldehyde	190.03	5.00 g	26.3	1.0
Sodium borohydride (NaBH ₄)	37.83	1.20 g	31.7	1.2
Methanol (MeOH)	32.04	100 mL	-	-

Step-by-Step Synthesis Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (26.3 mmol) of 2,4-dichloro-6-methylnicotinaldehyde in 100 mL of methanol.
- Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
- Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add 1.20 g (31.7 mmol) of sodium borohydride (NaBH_4) to the solution in small portions over 20-30 minutes. Caution: Hydrogen gas evolution may occur.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
- Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- Quenching: Carefully quench the reaction by slowly adding approximately 20 mL of deionized water to decompose any excess sodium borohydride.
- Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
- Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure **(2,4-Dichloro-6-methylpyridin-3-yl)methanol**.


Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and melting point analysis.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 374800-25-6 | (2,4-Dichloro-6-methylpyridin-3-yl)methanol - Synblock [synblock.com]
- 2. PubChemLite - (2,4-dichloro-6-methylpyridin-3-yl)methanol (C7H7Cl2NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol experimental protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352563#synthesis-of-2-4-dichloro-6-methylpyridin-3-yl-methanol-experimental-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com